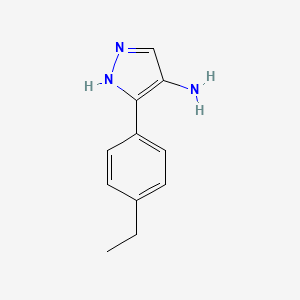

3-(4-Ethylphenyl)-1H-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

5-(4-ethylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-8-3-5-9(6-4-8)11-10(12)7-13-14-11/h3-7H,2,12H2,1H3,(H,13,14) |

InChI Key |

SWLLVBPOYHCVRX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(C=NN2)N |

Origin of Product |

United States |

Chemical Reactivity and Transformational Chemistry of 3 4 Ethylphenyl 1h Pyrazol 4 Amine Derivatives

Reactivity of the 4-Amino Group

The 4-amino group in 3-(4-ethylphenyl)-1H-pyrazol-4-amine and its derivatives is a versatile functional handle, participating in a variety of reactions including diazotization, nucleophilic additions, and acylations.

Diazotization Reactions and Subsequent Transformations (e.g., Sandmeyer-type reactions)

The primary aromatic amino group of 4-aminopyrazoles can be converted to a diazonium salt, which is a key intermediate for introducing a wide range of substituents onto the pyrazole (B372694) ring. libretexts.orgacs.orgorganic-chemistry.org This process, known as diazotization, typically involves treating the amine with nitrous acid (HONO), which is usually generated in situ from sodium nitrite (B80452) and a strong acid. libretexts.orgorganic-chemistry.orgnih.gov The resulting diazonium salt is often unstable and is used immediately in subsequent reactions. nih.gov

A prominent application of pyrazole diazonium salts is in Sandmeyer-type reactions, where the diazonio group is replaced by a nucleophile, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.org These reactions allow for the introduction of halides (Cl, Br), cyano groups, and other functionalities onto the pyrazole core. wikipedia.orgorganic-chemistry.orgnih.gov

Furthermore, the diazotized 4-aminopyrazoles can undergo intramolecular cyclization reactions. For instance, diazotization of 3-amino-1H-pyrazole-4-carbonitrile, a related compound, followed by coupling with active methylene (B1212753) compounds and subsequent cyclization, leads to the formation of fused heterocyclic systems like pyrazolo[5,1-c] nih.govthieme-connect.comresearchgate.nettriazines. nih.gov This highlights the potential of diazotization to not only substitute the amino group but also to construct more complex molecular architectures.

Table 1: Examples of Diazotization and Subsequent Reactions of Aminopyrazole Derivatives

| Starting Material | Reagents | Product Type | Reference |

| 3-Amino-1H-pyrazole-4-carbonitrile | 1. NaNO₂, HCl 2. Diisopropylamine, K₂CO₃ | 3-(3,3-Diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile | nih.gov |

| 5-Amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | t-BuONO, CuBr₂ | 3-Bromo-5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | nih.gov |

| Aromatic Amines | NaNO₂, CuCl | Aryl Chloride | nih.gov |

This table presents examples of reactions involving the diazotization of aminopyrazoles and their subsequent transformations, illustrating the versatility of this chemical pathway.

Nucleophilic Reactivity of the Amino Moiety (e.g., Condensation Reactions)

The 4-amino group of this compound exhibits nucleophilic character, enabling it to react with a variety of electrophiles, most notably carbonyl compounds. latech.edumdpi.com These condensation reactions are fundamental in constructing fused heterocyclic systems.

A significant application is the synthesis of pyrazolo[1,5-a]pyrimidines through the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents. researchgate.netnih.govmdpi.com The reaction generally proceeds via an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to afford the fused bicyclic system. nih.gov The regioselectivity of the cyclization can often be controlled by the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.gov

Microwave irradiation has been shown to significantly accelerate these condensation reactions, leading to higher yields in shorter reaction times compared to conventional heating. nih.gov The versatility of this approach allows for the synthesis of a wide library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with diverse substitution patterns. researchgate.netmdpi.comnih.gov

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation Reactions

| Aminopyrazole Reactant | Carbonyl Reactant | Product | Reference |

| 5-Aminopyrazole | β-Bromovinylaldehyde | Pyrazolo[1,5-a]pyrimidine | nih.gov |

| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidine | nih.gov |

| 5-Aminopyrazoles | Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |

This table showcases the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives through the condensation of aminopyrazoles with different carbonyl-containing compounds.

Acylation and Sulfonylation Reactions

The 4-amino group readily undergoes acylation with acylating agents such as acyl chlorides to form the corresponding N-acylpyrazole derivatives. nih.govchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This transformation is useful for installing various acyl groups, which can modify the electronic and steric properties of the molecule or serve as precursors for further chemical modifications. nih.gov

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base. libretexts.org This reaction yields sulfonamides, which are an important class of compounds in medicinal chemistry. The sulfonylation reaction also proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. libretexts.org The resulting sulfonamides can be further functionalized. nih.gov

Table 3: Representative Acylation and Sulfonylation Reactions of Amines

| Amine | Reagent | Product Type | Reference |

| Ethylamine | Ethanoyl chloride | N-Ethylethanamide | chemguide.co.uk |

| Methanamine | Benzenesulfonyl chloride | N-Methylbenzenesulfonamide | libretexts.org |

| Phenyl-1H-1,2,4-triazole-3,5-diamine | Substituted benzenesulfonyl chloride | 1-Sulfonyl-3-amino-1H-1,2,4-triazole | nih.gov |

This table provides examples of acylation and sulfonylation reactions, which are general transformations applicable to the amino group of this compound.

Electrophilic and Nucleophilic Functionalization of the Pyrazole Ring

The pyrazole ring itself is amenable to functionalization through various methods, including C-H activation and metal-catalyzed cross-coupling reactions, allowing for the introduction of new substituents at specific positions.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds like pyrazoles, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org For pyrazoles, the regioselectivity of C-H functionalization is influenced by the electronic properties of the ring and the presence of directing groups. researchgate.netnih.gov

Transition-metal-catalyzed C-H arylation allows for the direct formation of C-C bonds between the pyrazole ring and an aryl partner. nih.govthieme-connect.comresearchgate.net Palladium catalysts are commonly employed for this transformation. nih.govthieme-connect.com The pyrazole's nitrogen atoms can act as directing groups, guiding the metal catalyst to a specific C-H bond, typically at the C5 position. nih.govresearchgate.net This strategy has been successfully applied to the arylation of various substituted pyrazoles.

Table 4: Examples of C-H Arylation of Pyrazole Derivatives

| Pyrazole Substrate | Arylating Agent | Catalyst/Conditions | Product | Reference |

| 1-Ethyl-3,5-dimethylpyrazole | Aryl iodides | Pd(OAc)₂, Ag₂O, Acetic acid | β-Arylated ethylpyrazole | nih.gov |

| 1-Methyl-4-nitro-1H-pyrazole | 1-Bromo-2-methoxynaphthalene | Pd(OAc)₂, CD₃-AntPhos, K₂CO₃ | Axially chiral heterobiaryl | thieme-connect.com |

| Pyrazole | Aryldiazonium salt | Potassium-stabilized deprotonated pyrazole | Biaryl product | nih.gov |

This table illustrates the C-H functionalization of pyrazole rings through arylation reactions under various catalytic systems.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective methods for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. researchgate.netnih.govsciforum.netresearchgate.net This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov

For the functionalization of this compound derivatives, a halogen atom (e.g., Br, Cl, I) can be introduced onto the pyrazole ring, which then serves as a handle for Suzuki-Miyaura cross-coupling. researchgate.netdntb.gov.ua This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the halogenated position. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. researchgate.netnih.gov Microwave-assisted Suzuki-Miyaura couplings have been shown to be particularly efficient, often leading to shorter reaction times and improved yields. nih.gov

Table 5: Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazole Derivatives

| Halogenated Pyrazole | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |

| 4-Bromo aminopyrazoles | Styryl boronic acids | XPhos Pd G2, XPhos, K₂CO₃, EtOH/H₂O, MW | (E)-(4-Styryl)aminopyrazoles | researchgate.net |

| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2, XPhos, K₂CO₃, EtOH/H₂O, MW | 3-(p-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| Dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | Phenylboronic acid | Pd catalyst, water | Dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate | rsc.org |

This table provides examples of Suzuki-Miyaura cross-coupling reactions used to functionalize halogenated pyrazole derivatives, demonstrating the broad applicability of this method.

Regioselective Functionalization Strategies

The regioselective functionalization of pyrazole derivatives, including those structurally related to this compound, is a critical aspect of their synthetic chemistry, enabling the precise introduction of various functional groups at specific positions of the pyrazole core. The pyrazole ring possesses multiple reactive sites, including two nitrogen atoms (N1 and N2) and several carbon atoms, making controlled functionalization a significant challenge.

One common strategy involves the reaction of β-enaminones with benzenediazonium (B1195382) tetrafluoroborates. This method has been successfully employed to prepare a series of 3-acyl-4-amino-1-aryl-1H-pyrazoles. researchgate.net The reaction proceeds via azo coupling, and in some cases, intermediates can be isolated, providing insight into the reaction mechanism. researchgate.net For instance, the reaction of 5-phenylaminohept-4-en-3-one with 2,6-dichloro-4-trifluoromethylbenzenediazonium tetrafluoroborate (B81430) yielded a product resulting from azo coupling on the phenylamino (B1219803) group of the corresponding pyrazole. researchgate.net

The regioselectivity of these reactions is often influenced by the steric and electronic properties of the substituents on both the pyrazole ring and the reacting partners. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles from 1,3-diketones and arylhydrazines, the reaction conditions can be tuned to achieve high regioselectivity. researchgate.net Performing the reaction in N,N-dimethylacetamide at room temperature has been shown to furnish the desired pyrazoles in good yields. researchgate.net

Furthermore, the development of one-pot procedures allows for the synthesis of highly substituted pyrazoles with controlled regiochemistry. A one-pot, three-step sequence involving condensation, nitrilimine generation, and cycloaddition has been utilized to rapidly and regioselectively synthesize 1,3,4,5-tetrasubstituted pyrazoles. researchgate.net X-ray crystallography has been instrumental in confirming the regiochemistry of the resulting products. researchgate.net

The synthesis of hydroxy-N-aryl-1H-pyrazole-carboxylates also highlights the importance of regioselective strategies. Two main approaches exist for the synthesis of methyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates. One involves a two-step process of acylation of hydrazines followed by cyclization. mdpi.com The other is a one-step condensation reaction in the presence of a strong base, which deprotonates the more acidic amino group, rendering it more reactive and leading to the desired regioisomer. mdpi.com However, the yields and scope of the one-step approach can be limited. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 3 4 Ethylphenyl 1h Pyrazol 4 Amine

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom, thereby revealing bond lengths, bond angles, and intermolecular interactions.

For complex heterocyclic structures such as substituted pyrazoles, single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. nih.gov The process involves growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction data is then processed to generate an electron density map, from which the molecular structure is solved and refined.

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related haloaminopyrazole derivative, compound 4a from a recent study, is presented below. nih.gov This compound shares the core aminopyrazole structure, and its analysis provides insight into the expected solid-state conformation.

| Parameter | Value |

|---|---|

| Chemical Formula | C16H13Cl2N3 |

| Formula Weight | 332.20 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.3731(3) |

| b (Å) | 11.0112(3) |

| c (Å) | 13.7383(4) |

| α (°) | 90 |

| β (°) | 108.753(3) |

| γ (°) | 90 |

| Volume (ų) | 1484.55(8) |

| Z | 4 |

The data in this table allows for a complete reconstruction of the molecule's arrangement in the crystal, confirming the connectivity of the atoms and providing details about its stereochemistry and intermolecular packing.

Elemental Analysis for Molecular Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products (carbon dioxide, water, and nitrogen gas) are then separated and quantified.

For 3-(4-Ethylphenyl)-1H-pyrazol-4-amine, the expected molecular formula is C₁₁H₁₃N₃. The theoretical elemental composition would be calculated based on the atomic weights of carbon, hydrogen, and nitrogen. To demonstrate the application of this technique, the elemental analysis data for a series of newly synthesized haloaminopyrazole derivatives is presented below, showcasing the expected agreement between found and calculated values. nih.gov

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Compound 4a | C16H13Cl2N3 | C: 57.85 | C: 57.80 |

| H: 3.94 | H: 3.91 | ||

| N: 12.65 | N: 12.61 | ||

| Compound 5d | C20H15Cl2N5 | C: 58.55 | C: 58.51 |

| H: 3.69 | H: 3.65 | ||

| N: 17.07 | N: 17.02 |

The close agreement between the calculated and found percentages for these related compounds underscores the utility of elemental analysis in confirming the molecular formula of a newly synthesized compound like this compound.

Computational and Theoretical Investigations of 3 4 Ethylphenyl 1h Pyrazol 4 Amine

Intermolecular Interactions and Crystal Packing Analysis

Detailed analyses of the intermolecular interactions, such as those provided by Hirshfeld surface analysis to quantify contacts and understand crystal packing, are not available for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine.

Theoretical Studies on Spectroscopic Data Correlation

There are no published theoretical studies that correlate calculated spectroscopic data (such as NMR, IR, or UV-Vis) with experimental values for this compound.

While computational studies on related pyrazole (B372694) compounds provide a general framework for how such analyses are conducted, the specific quantitative results and detailed interpretations are unique to each molecule. Therefore, in adherence to the strict requirement of focusing solely on this compound, no article with the requested detailed scientific content and data tables can be generated at this time. Further experimental and computational research would be required to produce the specific data needed to populate the outlined sections.

Prediction of Non-linear Optical (NLO) Properties

Following a comprehensive search of scientific literature, specific experimental or computational data regarding the non-linear optical (NLO) properties of this compound could not be located.

While computational methods such as Density Functional Theory (DFT) are commonly employed to predict the NLO properties of various organic molecules, including pyrazole derivatives, no published studies were identified that specifically report on this compound. beilstein-journals.orgresearchgate.netrsc.orgresearchgate.net The NLO properties of organic compounds are intrinsically linked to their molecular structure, particularly the presence of donor-acceptor groups and the extent of π-electron delocalization. researchgate.netanalis.com.my Theoretical calculations on related heterocyclic systems, like pyrazoline and pyrrole (B145914) derivatives, have demonstrated that parameters such as dipole moment, polarizability, and first-order hyperpolarizability are key indicators of potential NLO activity. researchgate.netresearchgate.net However, without specific calculations for this compound, any discussion of its NLO characteristics would be purely speculative.

Computational Studies on Reactivity Mechanisms

Similarly, a thorough review of available scientific databases did not yield any specific computational studies detailing the reactivity mechanisms of this compound.

Computational chemistry, particularly through DFT, provides valuable insights into the reactivity of molecules by analyzing parameters derived from their electronic structure. nih.govacs.org These analyses often include the examination of Frontier Molecular Orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) maps, and global reactivity descriptors to predict the most likely sites for electrophilic and nucleophilic attack. nih.govfao.org Studies on various substituted pyrazoles have shown that the nature and position of substituents on the pyrazole ring significantly influence the electron density distribution and, consequently, the molecule's reactivity. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups can alter the energies of the HOMO and LUMO, thereby affecting the molecule's kinetic stability and reactivity profile. nih.gov Despite these general principles established for the pyrazole class of compounds, specific computational data for this compound is not present in the currently accessible literature.

Advanced Research Applications of Pyrazole and 4 Aminopyrazole Scaffolds Non Clinical Focus

Role in Agrochemistry Research

The pyrazole (B372694) ring is a prominent feature in modern agrochemicals, contributing to the development of a wide range of fungicides, insecticides, and herbicides. researchgate.netnih.gov The success of pyrazole-based agrochemicals is attributed to their high efficacy, broad spectrum of activity, and often novel modes of action that can combat resistance to existing treatments. nih.gov

Fungicides: Pyrazole derivatives are integral to a significant class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These compounds disrupt the fungal respiratory chain, leading to cell death. nih.gov Commercially successful fungicides like Bixafen, Fluxapyroxad, and Penthiopyrad all contain a pyrazole-carboxamide core structure. nih.govscielo.br Research in this area focuses on synthesizing new pyrazole derivatives with improved fungicidal activity against a variety of plant pathogens. For instance, novel pyrazole amides and isothiocyanates have been designed and synthesized, showing promising activity against fungi like Colletotrichum gloeosporioides. nih.govscielo.br The fungicidal efficacy can be significantly influenced by the substituents on the pyrazole ring. nih.gov

Insecticides and Acaricides: Pyrazole-containing compounds have also been developed as potent insecticides and acaricides. Fipronil, a broad-spectrum insecticide, is a classic example of a phenylpyrazole that acts by blocking GABA-gated chloride channels in insects. royal-chem.com Ongoing research aims to discover new insecticidal pyrazole derivatives with high efficiency and better safety profiles.

Herbicides: In the realm of herbicides, pyrazole derivatives have been instrumental. Certain pyrazole compounds function by inhibiting the enzyme protoporphyrinogen-IX oxidase (PPO), which is crucial for chlorophyll (B73375) and heme synthesis in plants. researchgate.net This mode of action leads to the accumulation of toxic intermediates and ultimately the death of the weed.

The following table summarizes some key pyrazole-based agrochemicals and their modes of action.

| Agrochemical Class | Example Compound | Mode of Action | Target Pests/Weeds |

| Fungicide (SDHI) | Bixafen | Inhibition of succinate dehydrogenase | Various fungal pathogens |

| Fungicide (SDHI) | Fluxapyroxad | Inhibition of succinate dehydrogenase | Various fungal pathogens |

| Insecticide | Fipronil | GABA-gated chloride channel blocker | Wide range of insects |

| Herbicide | Pyrasulfotole | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Broadleaf weeds |

Development as Materials for Optoelectronic Devices and Dyes

The inherent aromaticity and tunable electronic properties of the pyrazole scaffold make it a valuable component in the design of materials for optoelectronic applications, including fluorescent dyes and organic light-emitting diodes (OLEDs). globalresearchonline.netmdpi.com

Fluorescent Substances and Dyes

Pyrazole derivatives have been extensively investigated for their fluorescent properties. globalresearchonline.net The pyrazole ring can act as a core structure for creating push-pull chromophores, where electron-donating and electron-withdrawing groups are attached to the ring, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT process is often associated with strong fluorescence emission.

Researchers have synthesized novel pyrazole azo dyes that exhibit interesting color properties. mdpi.comresearchgate.net For example, dyes prepared from ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate have been shown to be useful for light color paints. mdpi.comresearchgate.net The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be fine-tuned by altering the substituents on the pyrazole ring and the coupling components. researchgate.net Furthermore, certain 4-aminopyrazole derivatives have been patented for use in keratin (B1170402) dyeing, highlighting their industrial relevance. nih.gov

Organic Light-Emitting Diode (OLED) Applications

In the field of OLEDs, pyrazole derivatives are being explored as emitter materials, host materials, and charge-transporting materials. researchgate.netrsc.org The high thermal and chemical stability of the pyrazole ring is advantageous for the longevity of OLED devices. researchgate.net

Donor-acceptor molecules incorporating pyrazine, a related nitrogen-containing heterocycle, and triphenylamine (B166846) have shown excellent performance in OLED devices. researchgate.netrsc.org While not a pyrazole, the principles of using nitrogen-containing heterocycles as electron-accepting units are transferable. Pyrene-benzimidazole derivatives have also been successfully employed as blue emitters in OLEDs. nih.gov The development of multifunctional pyrazole-based materials that can act as both emitters and charge transporters could simplify OLED architecture and reduce manufacturing costs. nih.gov

Applications in Supramolecular Chemistry and Coordination Chemistry

The pyrazole ring, with its two nitrogen atoms, is an excellent ligand for a wide range of metal ions. acs.org This has led to extensive applications in supramolecular and coordination chemistry, where pyrazole-based ligands are used to construct complex architectures with interesting properties and functionalities. researchgate.netmdpi.com

The structural rigidity and the ability to tune the electronic properties of the pyrazole ligand through substitution make it a versatile building block for metal-organic frameworks (MOFs) and coordination polymers. bohrium.com These materials have potential applications in gas storage, separation, and catalysis. The presence of both donor (the sp2-hybridized nitrogen) and acceptor (the N-H proton) sites in the pyrazole ring allows for the formation of hydrogen-bonded networks, which play a crucial role in the self-assembly of supramolecular structures. researchgate.netmdpi.com

For instance, coordination compounds of Co(II) and Ni(II) with pyrazole-based ligands have been synthesized and their supramolecular assemblies studied. mdpi.com The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, directs the formation of specific crystal structures. mdpi.com

Utilization in Polymer Chemistry and Advanced Materials

Pyrazole derivatives are also finding applications in polymer chemistry and the development of advanced materials. royal-chem.commdpi.com They can be incorporated into polymer backbones or used as side-chain functional groups to impart specific properties to the resulting materials. For example, pyrazole-containing polymers may exhibit enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions. royal-chem.com

The use of pyrazole derivatives in the development of conductive polymers and photovoltaic materials for solar energy conversion is an active area of research. royal-chem.com The ability of pyrazoles to participate in extended π-conjugated systems is a key feature for these applications.

Pyrazole Scaffolds as Ligands for Lewis Acids in Catalysis Research

In the field of catalysis, pyrazole-based ligands have been employed to support a variety of metal centers, creating active and selective catalysts for a range of organic transformations. nih.gov The N-arylpyrazole motif is a common component of auxiliary ligands for transition-metal catalysis. nih.gov

The steric and electronic properties of the pyrazole ligand can be readily modified, allowing for the fine-tuning of the catalyst's reactivity and selectivity. For example, pyrazole-based ligands have been used in conjunction with Lewis acidic metal centers to catalyze reactions such as polymerizations, hydrogenations, and cross-coupling reactions. The ability of the pyrazole ring to form stable complexes with metal ions is crucial for the catalytic activity of these systems. nih.gov

Rational Design of New Chemical Entities

The process of rational drug design leverages the structural understanding of a biological target and a lead compound to design more potent and selective inhibitors. For the 4-aminopyrazole scaffold, this often involves targeting the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways.

Structure-Activity Relationship (SAR) Studies:

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound affect its biological activity. For pyrazole-based compounds, SAR studies have revealed several key insights. For instance, in the development of inhibitors for Janus kinases (JAKs), a series of 4-aminopyrazole derivatives were synthesized and evaluated. These studies indicated that the nature and position of substituents on the pyrazole ring and the appended functionalities are critical for inhibitory potency.

One study on 4-aminopyrazole derivatives as JAK inhibitors demonstrated that specific substitutions at the N1 position of the pyrazole ring and modifications of the amino group at the C4 position significantly influenced the inhibitory activity against different JAK isoforms. The introduction of a cyclopropyl (B3062369) group at the N1-position and a specific amide linkage at the C4-amino group were found to be beneficial for potency.

Table 1: SAR of 4-Aminopyrazole Derivatives as JAK Inhibitors

| Compound ID | N1-substituent | C4-substituent | JAK1 IC50 (µM) | JAK2 IC50 (µM) | JAK3 IC50 (µM) |

| 17k | Cyclohexyl | (4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino | - | - | - |

| 17l | Cyclohexyl | (4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino | - | - | - |

| 17m | Cyclohexyl | (4-(propylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino | 0.67 | 0.098 | 0.039 |

| 17n | Cyclohexyl | (4-(isopropylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino | - | - | - |

Data adapted from a study on 4-aminopyrazole derivatives as potent JAKs inhibitors. The table highlights how modifications to the C4-substituent impact the inhibitory concentration (IC50) against different Janus kinases.

Molecular Modeling and Docking:

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a ligand within the active site of a protein. For pyrazole-based inhibitors, these studies have been instrumental in guiding the design of new analogs.

In the context of designing multi-targeted kinase inhibitors, molecular modeling of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives revealed key interactions with the hinge region of Aurora kinases and JAKs. These computational insights helped in the rationalization of the observed SAR and guided the optimization of the scaffold to achieve dual inhibitory activity. The pyrazole core often forms crucial hydrogen bonds with the backbone of the kinase hinge region, a common feature for many kinase inhibitors.

Design of Novel Scaffolds:

The 4-aminopyrazole scaffold can also serve as a starting point for the design of entirely new chemical entities. By understanding the key pharmacophoric features required for binding to a specific target, medicinal chemists can design novel heterocyclic systems that retain these features while offering improved properties such as selectivity or metabolic stability.

For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed based on the structure of a known Fms-like receptor tyrosine kinase 3 (FLT3) inhibitor. Step-by-step structural optimization, guided by SAR and computational modeling, led to the discovery of a potent inhibitor with a combination of a piperazine (B1678402) moiety, a benzene (B151609) ring as a linker, and a bulkier fused ring system. This demonstrates the iterative process of rational design, starting from a known scaffold to develop novel and more effective compounds.

Conclusion and Future Research Perspectives

Summary of Current Research Trends and Knowledge Gaps

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning the specific compound 3-(4-Ethylphenyl)-1H-pyrazol-4-amine. While chemical databases and suppliers list related structures, such as 1-(4-Ethylphenyl)-1H-pyrazol-4-amine and 3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-amine, dedicated research on the synthesis, properties, and applications of this compound is notably absent. uni.lubldpharm.com This lack of specific data represents the most critical knowledge gap and, simultaneously, a significant opportunity for original research.

Current research on aminopyrazoles, the broader class to which this compound belongs, is vibrant and focused primarily on medicinal chemistry. mdpi.comnih.govnih.gov Scientists are actively exploring aminopyrazole scaffolds for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. mdpi.comnih.govnih.gov However, the specific influence of the 4-ethylphenyl substituent at the 3-position in conjunction with the 4-amino group remains uninvestigated. This substitution pattern could significantly impact the molecule's steric and electronic properties, potentially leading to unique biological activities or material characteristics.

Emerging Methodologies in Pyrazole (B372694) Synthesis and Functionalization

The synthesis and functionalization of the pyrazole core are well-established fields, with a continuous stream of innovative and efficient methodologies being reported. These advancements provide a robust toolkit for the future synthesis and derivatization of this compound.

Recent synthetic strategies have moved towards more sustainable and efficient processes. One-pot multicomponent reactions, for instance, have emerged as a powerful tool for the rapid construction of highly substituted pyrazoles from simple starting materials. organic-chemistry.org The use of transition-metal catalysts, including copper, palladium, and nickel, has enabled a wide range of C-N and C-C bond-forming reactions, facilitating the introduction of diverse functional groups onto the pyrazole ring. organic-chemistry.org Furthermore, photoredox catalysis is gaining traction as a mild and selective method for pyrazole functionalization. nih.gov

For the specific synthesis of 4-aminopyrazoles, several routes are available. A common approach involves the cyclization of a β-ketonitrile with a hydrazine (B178648), followed by reduction of a nitro group or another precursor to the amine. An alternative is the direct use of a functionalized hydrazine in the initial cyclization. The functionalization of the pyrazole ring at various positions can be achieved through a variety of modern organic reactions, as summarized in the table below.

| Reaction Type | Reagents/Catalysts | Potential Application for this compound |

| Cross-Coupling | Palladium, Copper, Nickel catalysts | Introduction of aryl, alkyl, or other functional groups at the N1 position or other available sites on the pyrazole ring. |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru, Ir) | Direct functionalization of C-H bonds on the pyrazole or phenyl ring, offering a more atom-economical approach. |

| Cycloaddition | Dienophiles/Dipolarophiles | Construction of fused heterocyclic systems involving the pyrazole ring. |

| Condensation | Aldehydes, Ketones | Derivatization of the amino group to form Schiff bases, amides, or other functional moieties. |

These emerging methodologies offer exciting possibilities for creating a library of derivatives based on the this compound core, which would be essential for structure-activity relationship (SAR) studies.

Untapped Potentials of this compound in Advanced Chemical Sciences

Given the known applications of similarly structured pyrazoles, the untapped potential of this compound in advanced chemical sciences is considerable.

In the realm of medicinal chemistry , the combination of the 4-aminopyrazole core with a 4-ethylphenyl substituent presents an interesting pharmacophore. The amino group can act as a crucial hydrogen bond donor and acceptor, while the ethylphenyl group can engage in hydrophobic interactions within biological targets. This makes it a prime candidate for screening against a wide array of enzymes and receptors. For instance, various substituted pyrazoles have shown inhibitory activity against kinases, a class of enzymes often implicated in cancer and inflammatory diseases. nih.gov

In materials science , pyrazole derivatives are being explored for their applications in organic electronics. The nitrogen-rich pyrazole ring can facilitate electron transport, and when appropriately substituted, these compounds can exhibit interesting photophysical properties. The triarylamine moiety, for example, is a building block for hole-transporting materials in photovoltaic devices. mdpi.com The structure of this compound could be modified to incorporate features conducive to such applications, for example, by N-arylation to create more extended conjugated systems.

Interdisciplinary Research Opportunities

The exploration of this compound is ripe with interdisciplinary research opportunities, bridging synthetic chemistry with biology and materials science.

A collaborative effort between synthetic organic chemists and medicinal chemists/pharmacologists would be crucial to unlock its therapeutic potential. This would involve the synthesis of a focused library of derivatives and subsequent high-throughput screening against various biological targets. Promising hits could then be further optimized through iterative cycles of design, synthesis, and biological evaluation.

Similarly, collaborations between synthetic chemists and materials scientists/physicists could lead to the development of novel organic materials. By systematically modifying the core structure of this compound, it may be possible to tune its electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(4-Ethylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodology :

- Multi-step synthesis : Utilize a nucleophilic substitution reaction starting with substituted pyrazole intermediates. For example, cyclization of precursors like 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in the presence of cesium carbonate and copper(I) bromide, achieving yields up to 17.9% after chromatographic purification .

- Optimization : Adjust solvent systems (e.g., DMSO for solubility), temperature (35–120°C), and catalysts (e.g., POCl₃ for cyclization) to improve yield .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity |

|---|---|---|---|

| Cyclization | POCl₃, 120°C | 45–60 | >95% |

| Substitution | Cs₂CO₃, CuBr | 17.9 | 98% |

Q. How can the structure of this compound be rigorously characterized?

- Methodology :

- Spectroscopy : Use -NMR (e.g., δ 8.87 ppm for pyridyl protons) and -NMR to confirm substituent positions .

- Mass spectrometry : HRMS-ESI (e.g., m/z 215 [M+H]) for molecular weight validation .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (space group P1, triclinic system) to confirm stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole-4-amine derivatives?

- Methodology :

- Dose-response profiling : Test compounds across multiple assays (e.g., antimicrobial, antitubulin) to identify off-target effects. For example, diarylpyrazoles show variance in IC₅₀ values due to σ₁ vs. σ₂ receptor selectivity .

- Statistical validation : Use ANOVA to compare activity trends across substituents (e.g., ethyl vs. trifluoromethyl groups).

- Case Study :

- Antimicrobial activity : 4-Hetarylpyrazoles exhibit MIC values ranging from 2–32 µg/mL against S. aureus, with electron-withdrawing groups enhancing potency .

Q. How do structural modifications (e.g., substituent effects) influence the pharmacokinetic properties of this compound?

- Methodology :

- QSAR modeling : Correlate logP values (lipophilicity) with bioavailability using substituent constants (π, σ). For example, fluorophenyl analogs show improved membrane permeability due to increased logP .

- Metabolic stability assays : Incubate with liver microsomes to identify major metabolites (e.g., N-demethylation pathways) .

Q. What crystallographic insights explain the stability of this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction : Analyze bond angles (e.g., C–C–N ~120°) and intermolecular interactions (e.g., π-π stacking between pyridyl rings) .

- Thermal analysis : DSC/TGA to assess melting points (104–107°C) and decomposition thresholds .

- Key Findings :

| Parameter | Value |

|---|---|

| Space group | P1 |

| Unit cell volume | 950.03 ų |

| Hydrogen bonds | N–H⋯N (2.89 Å) |

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antitubulin activity of pyrazole-4-amine analogs?

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.